molecular formula C19H21F3N4O2 B2415096 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1396757-45-1

1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No. B2415096
CAS RN: 1396757-45-1
M. Wt: 394.398
InChI Key: IHPYSIMTMUQCEL-UHFFFAOYSA-N
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Description

1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

A pivotal aspect of scientific research concerning 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea revolves around its synthesis methodologies and the subsequent structural elucidation. Studies have demonstrated the regioselectively controlled synthesis of N-substituted (trifluoromethyl)pyrimidin-2(1H)-ones, showcasing a method to prepare both 1,4- and 1,6-regioisomers with significant yields. This process leverages cyclocondensation reactions, pointing towards the versatility and efficiency of synthesizing such compounds. The structural assignments rely on comprehensive NMR and 2D HMBC spectral analyses, underlining the importance of these techniques in understanding the molecular architecture of these substances (Silva et al., 2016).

Supramolecular Chemistry Applications

Another fascinating avenue of research is the exploration of the dimerization capabilities of ureidopyrimidinones via quadruple hydrogen bonding. This investigation into 6-Methyl-2-butylureidopyrimidone highlights its strong dimerization in both solid state and solution, facilitated by a donor−donor−acceptor−acceptor array of hydrogen bonding sites. The high dimerization constant exceeds 10^6 M^-1, showcasing the potential of ureidopyrimidinone functionalities as building blocks in supramolecular chemistry (Beijer et al., 1998).

Crystallographic Studies

Crystallographic studies provide deep insights into the structural nuances of related compounds, for instance, cyclosulfamuron. Such analyses reveal the dihedral angles and intramolecular hydrogen bonding patterns, contributing to the understanding of molecular geometry and interactions. These findings are crucial for designing compounds with specific biological or chemical properties (Kang et al., 2015).

Catalytic and Synthetic Applications

Research has also delved into catalytic processes and synthetic applications, highlighting the use of strong acidic ion-exchange membranes and various catalyzers to synthesize derivatives. These studies not only broaden the scope of synthetic methodologies but also improve the efficiency and yield of desired products, underscoring the significance of catalysis in the synthesis of complex molecules (Shu-jing, 2004).

Theoretical and Computational Studies

Theoretical investigations, including molecular structure, vibrational spectra, HOMO-LUMO analyses, and NBO studies, play a crucial role in predicting and rationalizing the properties of these compounds. Such computational studies facilitate the exploration of non-linear optical applications and the understanding of molecular interactions at a quantum level (Al-Abdullah et al., 2014).

Environmental and Degradation Studies

Investigations into the environmental degradation and microbial transformation of sulfonylurea herbicides related to 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea reveal the pathways and mechanisms of degradation. Such studies are vital for assessing the environmental impact and designing compounds with favorable degradation profiles (Dinelli et al., 1998).

properties

IUPAC Name

1-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-(2-ethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-2-28-15-6-4-3-5-13(15)25-18(27)23-10-9-17-24-14(12-7-8-12)11-16(26-17)19(20,21)22/h3-6,11-12H,2,7-10H2,1H3,(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPYSIMTMUQCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea

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